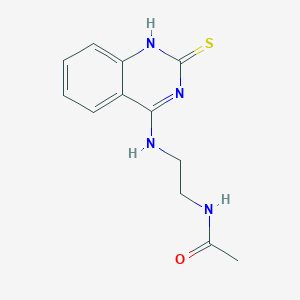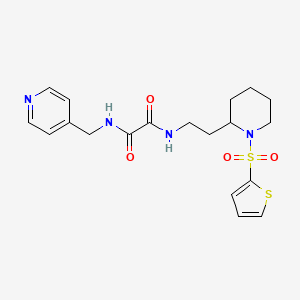
N-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)éthyl)acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)ethyl)acetamide: is a compound belonging to the class of quinazolinone derivatives. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structure and potential biological activities.
Applications De Recherche Scientifique
Chemistry: In chemistry, N-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)ethyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse derivatives with potential biological activities .
Biology and Medicine: The compound has shown promise in various biological applications, including as an antibacterial, antifungal, and anticancer agent . Its ability to interact with biological targets makes it a valuable candidate for drug development.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
Target of Action
Quinazoline derivatives, a class to which this compound belongs, have been reported to interact with a broad range of biological targets .
Mode of Action
It is known that quinazoline derivatives can interact with their targets through various mechanisms, often involving the formation of covalent bonds .
Biochemical Pathways
Quinazoline derivatives have been reported to affect a wide range of biochemical pathways, often resulting in significant downstream effects .
Result of Action
Quinazoline derivatives have been reported to exhibit a broad range of biological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant activities .
Analyse Biochimique
Biochemical Properties
N-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)ethyl)acetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, quinazolinone derivatives, including N-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)ethyl)acetamide, have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation . This inhibition can lead to the suppression of microbial growth and cancer cell proliferation. Additionally, this compound may interact with other biomolecules, such as proteins involved in cell signaling pathways, thereby modulating their function .
Cellular Effects
N-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)ethyl)acetamide exerts significant effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of proteins involved in the MAPK/ERK pathway, which plays a vital role in cell growth and differentiation . By affecting this pathway, N-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)ethyl)acetamide can alter cell proliferation and survival. Furthermore, it can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of N-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)ethyl)acetamide involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit the activity of DHFR by binding to its active site, preventing the enzyme from catalyzing the reduction of dihydrofolate to tetrahydrofolate . This inhibition disrupts DNA synthesis and cell proliferation. Additionally, N-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)ethyl)acetamide can modulate the activity of other enzymes and proteins involved in cell signaling pathways, leading to changes in cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)ethyl)acetamide can change over time. The stability and degradation of this compound are critical factors influencing its long-term effects on cellular function. Studies have shown that quinazolinone derivatives, including N-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)ethyl)acetamide, exhibit varying degrees of stability under different conditions . Over time, the degradation of this compound can lead to a decrease in its biological activity. In vitro and in vivo studies have demonstrated that N-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)ethyl)acetamide can maintain its effects on cellular function for extended periods, depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of N-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)ethyl)acetamide vary with different dosages in animal models. At lower doses, this compound can exhibit beneficial effects, such as antimicrobial and anticancer activities, without causing significant toxicity . At higher doses, it may induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Studies have identified threshold doses at which the beneficial effects of N-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)ethyl)acetamide are maximized while minimizing its toxic effects. These findings are crucial for determining the optimal dosage for therapeutic applications.
Metabolic Pathways
N-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)ethyl)acetamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play essential roles in its metabolism. For instance, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels. Understanding the metabolic pathways of N-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)ethyl)acetamide is crucial for predicting its pharmacokinetics and potential drug-drug interactions.
Transport and Distribution
The transport and distribution of N-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)ethyl)acetamide within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its uptake and distribution . For example, it may be transported into cells via specific membrane transporters, allowing it to reach its target sites. Additionally, N-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)ethyl)acetamide can bind to intracellular proteins, influencing its localization and accumulation within cells . These interactions are essential for understanding the pharmacodynamics of this compound.
Subcellular Localization
The subcellular localization of N-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)ethyl)acetamide plays a significant role in its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Alternatively, it may accumulate in the cytoplasm, where it can modulate the activity of cytoplasmic enzymes and signaling proteins . Understanding the subcellular localization of N-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)ethyl)acetamide is crucial for elucidating its mechanism of action.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)ethyl)acetamide typically involves the reaction of 2-aminobenzoic acid with phenyl isothiocyanate, followed by thiation with phosphorus pentasulfide in boiling anhydrous pyridine . This yields the intermediate 3-phenyl-2-thioxo-2,3-dihydro-1H-quinazolin-4-one, which is then coupled with (2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)bromide in the presence of triethylamine in DMF at room temperature .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the use of cost-effective and safe reagents.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine or thioxo groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Comparaison Avec Des Composés Similaires
2,3-Dihydroquinazolin-4-one: This compound shares the quinazolinone core structure and exhibits similar biological activities.
3-Substituted-2-thioxo-2,3-dihydroquinazolin-4-one: These derivatives have been studied for their antimicrobial and anticancer properties.
Uniqueness: N-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)ethyl)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to form stable complexes with biological targets sets it apart from other quinazolinone derivatives.
Propriétés
IUPAC Name |
N-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS/c1-8(17)13-6-7-14-11-9-4-2-3-5-10(9)15-12(18)16-11/h2-5H,6-7H2,1H3,(H,13,17)(H2,14,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPWRLHPWVZEBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCNC1=NC(=S)NC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2596586.png)


![{6-Chloro-4-[4-(4-fluorophenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2596590.png)
![2-(3-isopropylureido)-N-(thiophen-2-ylmethyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2596591.png)

![1-((1-(2-methylbenzyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate](/img/structure/B2596594.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(thiophen-2-yl)oxan-4-yl]acetamide](/img/structure/B2596598.png)
![5-((3,4-Difluorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2596602.png)
![1-(1-benzothiophen-3-yl)-2-[(9-methyl-9H-purin-6-yl)amino]ethan-1-ol](/img/structure/B2596603.png)
![ethyl 2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate](/img/structure/B2596605.png)


